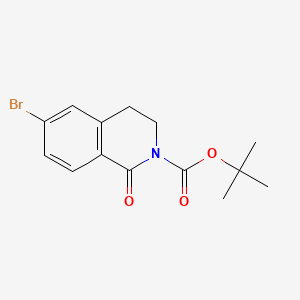

tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1214900-33-0, molecular formula: C₁₄H₁₆BrNO₃) is a brominated tetrahydroisoquinoline derivative widely used in medicinal chemistry and organic synthesis. It serves as a key intermediate for constructing bioactive molecules, particularly in studies targeting ferroptosis modulation . The compound is characterized by a bromine substituent at position 6 and a ketone group at position 1, which enhance its reactivity in cross-coupling reactions and functional group transformations. Its physical properties include a molecular weight of 326.19 g/mol, storage at 2–8°C, and solubility in organic solvents like DMSO and ethanol .

Properties

IUPAC Name |

tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-9-8-10(15)4-5-11(9)12(16)17/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKMSQYSOZVXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: THF/DIPEA-Mediated Boc Protection

In this approach, 6-bromo-1,2,3,4-tetrahydroisoquinoline is dissolved in anhydrous tetrahydrofuran (THF) under inert conditions. Diisopropylethylamine (DIPEA) is added as a base to deprotonate the amine, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds at room temperature for 12–18 hours, after which the mixture is concentrated and purified via column chromatography (hexane/ethyl acetate gradients). This method achieves an 88% yield of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Method B: Aqueous/Organic Biphasic System

An alternative protocol employs a biphasic solvent system of 1,4-dioxane and water. Sodium hydroxide (1M) is added to the aqueous phase to maintain basic conditions, facilitating the reaction between the amine and Boc₂O. After stirring at 0°C to room temperature for 2.5 hours, the mixture is acidified with phosphoric acid to pH 2–3, extracted with ethyl acetate, and purified via flash chromatography. This method yields 98% of the Boc-protected intermediate.

Table 1: Comparative Analysis of Boc Protection Methods

| Parameter | Method A (THF/DIPEA) | Method B (Dioxane/NaOH) |

|---|---|---|

| Solvent System | Anhydrous THF | 1,4-Dioxane/H₂O |

| Base | DIPEA | NaOH |

| Reaction Time | 12–18 hours | 2.5 hours |

| Yield | 88% | 98% |

| Purification | Column chromatography | Flash chromatography |

Method B offers superior yields and shorter reaction times, likely due to enhanced solubility of intermediates in the biphasic system. However, Method A is preferred for moisture-sensitive substrates.

| Reagent | Conditions | Time | Yield |

|---|---|---|---|

| MnO₂ | Acetone, reflux | 4–6 h | 65–75% |

| Dess-Martin periodinane | DCM, 0°C–RT | 1–2 h | 70–75% |

Integrated Synthesis Pathway

The synthesis of tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is summarized as follows:

-

Boc Protection :

-

6-Bromo-1,2,3,4-tetrahydroisoquinoline → tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (Method B preferred for higher yields).

-

-

Oxidation :

-

MnO₂ or DMP-mediated oxidation to introduce the 1-oxo group.

-

Table 3: Overall Synthesis Metrics

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, NaOH, 1,4-dioxane/H₂O | 98% |

| Oxidation | MnO₂, acetone, reflux | 70% |

| Total Yield | 68.6% |

Industrial-Scale Considerations

Scalability challenges include optimizing solvent recovery and minimizing catalyst loadings. Continuous flow systems have been proposed for the Boc protection step to enhance throughput, while immobilized MnO₂ catalysts reduce reagent costs in oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

Substitution: Products with new functional groups replacing the bromine atom.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group are key functional groups that can participate in binding interactions with target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromine Substituents

tert-Butyl 7-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 5)

- Key Differences : Bromine at position 7 instead of 6; lacks the 1-oxo group.

- Synthesis: Prepared via microwave-assisted reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (99% yield) .

- Applications : Intermediate for Suzuki-Miyaura borylation to introduce boronate esters (e.g., Compound 6, 96% yield) .

tert-Butyl 8-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Analogues with Hydroxy and Alkoxy Substituents

tert-Butyl 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (PI-17969)

- Key Differences : Hydroxy group at position 6 instead of bromine.

- Properties : Increased polarity enhances aqueous solubility (logP ~1.2 vs. ~3.5 for bromo analogue).

- Applications: Used as a precursor for functionalization via Mitsunobu or alkylation reactions .

tert-Butyl 6-Isopropoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (11c)

Analogues with Aromatic and Heteroaromatic Substituents

tert-Butyl 7-(2-Trifluoromethylbenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c)

- Key Differences : 2-Trifluoromethylbenzyl group at position 5.

- Synthesis : Pd-catalyzed coupling of boronate ester intermediates (e.g., Compound 6) with aryl halides .

- Applications : Intermediate for bioactive molecules targeting neurotransmitter receptors .

tert-Butyl 7-(2-Cyanobenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7d)

- Key Differences: 2-Cyanobenzyl group at position 6.

- Reactivity: The cyano group enables further transformations, such as reduction to amines or hydrolysis to carboxylic acids .

Comparative Data Table

*Yield estimated from analogous procedures.

Key Research Findings

Substituent Position Effects : Bromine at position 6 (target compound) offers distinct electronic environments compared to positions 7 or 8, influencing reactivity in Pd-catalyzed reactions. For example, 6-bromo derivatives show higher efficiency in coupling with electron-deficient aryl boronic acids .

Functional Group Impact: The 1-oxo group in the target compound enhances electrophilicity at position 1, enabling nucleophilic additions absent in non-oxo analogues .

Synthetic Versatility : Hydroxy and alkoxy derivatives (e.g., 11c, PI-17969) are pivotal for introducing polar groups, improving drug-like properties in lead optimization .

Biological Activity

Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1214900-33-0) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₄H₁₆BrNO₃

- Molecular Weight : 326.19 g/mol

- CAS Number : 1214900-33-0

Synthesis

The synthesis of this compound typically involves the reaction of homophthalic anhydride with imines, leading to the formation of the isoquinoline structure. This method allows for the introduction of various functional groups that can enhance biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives, including this compound. In vitro tests have shown promising activity against strains of human coronaviruses such as HCoV-229E and HCoV-OC43. The compound's structure allows it to interact effectively with viral proteins, inhibiting their function and preventing viral replication .

Antitumor Activity

The THIQ scaffold has been associated with antitumor properties. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation, making them potential candidates for cancer therapy .

Other Biological Activities

Tetrahydroisoquinolines are also noted for their anticonvulsant , anti-inflammatory , and antidiabetic activities. The structural diversity within this compound class suggests a broad spectrum of pharmacological effects, which warrants further investigation into their therapeutic applications .

Study on Antiviral Properties

A comparative study involving various THIQ derivatives assessed their antiviral efficacy against coronaviruses. This compound was included in this analysis, revealing significant antiviral properties that could lead to its development as a therapeutic agent for viral infections .

Antitumor Efficacy Assessment

Research conducted on the antitumor effects of THIQ compounds showed that tert-butyl 6-bromo derivatives exhibited notable cytotoxicity against several cancer cell lines. The study utilized assays to measure cell viability post-treatment, demonstrating a dose-dependent response indicative of its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

What are the optimal synthetic routes for tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield and purity?

Level: Advanced

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions or multi-step functionalization of the isoquinoline core. A validated method includes:

- Step 1: Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to RT) .

- Step 2: Introduction of the tert-butyl carboxylate group via a Boc-protection reaction, often employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Step 3: Oxidation of the dihydroisoquinoline ring to introduce the 1-oxo group, using reagents such as MnO₂ or Dess-Martin periodinane .

Critical Reaction Parameters:

- Catalyst Loading: 2 mol% Pd(dba)₂ with phosphine ligands enhances coupling efficiency .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Temperature: Bromination requires low temperatures (0–5°C) to minimize side reactions .

- Purification: Column chromatography (SiO₂, hexane:EtOAc gradients) ensures ≥95% purity .

Yield Optimization:

- Yields range from 60–75% after optimization. Contamination by regioisomers (e.g., 5- or 8-bromo derivatives) is mitigated by adjusting stoichiometry and reaction time .

How does the position of the bromo substituent affect the reactivity and biological activity of tert-butyl dihydroisoquinoline carboxylate derivatives?

Level: Advanced

Answer:

The bromo substituent’s position significantly impacts electronic and steric properties:

| Compound | Bromo Position | Key Reactivity | Biological Activity |

|---|---|---|---|

| 6-Bromo (target compound) | 6 | Electrophilic substitution at C7 | Moderate kinase inhibition |

| 7-Bromo (CAS 893566-74-0) | 7 | Enhanced cross-coupling efficiency | Anticancer activity (IC₅₀ = 2.1 µM) |

| 5-Bromo (CAS 215184-78-4) | 5 | Steric hindrance at C6 reduces reactivity | Low metabolic stability |

Mechanistic Insights:

- The 6-bromo derivative’s electron-withdrawing effect directs nucleophilic attacks to C7, enabling Suzuki-Miyaura couplings for drug candidate diversification .

- Bioactivity correlates with bromine’s position: 7-bromo analogs show higher affinity for tyrosine kinases due to better steric alignment with ATP-binding pockets .

What analytical techniques are recommended for characterizing this compound?

Level: Basic

Answer:

Core Techniques:

- NMR Spectroscopy:

- ¹H NMR identifies substituent integration (e.g., tert-butyl singlet at δ 1.52 ppm, dihydro protons at δ 2.70–3.69 ppm) .

- ¹³C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons.

- HRMS (ESI): Exact mass verification (e.g., [M+Na]⁺ = 312.1570) ensures molecular formula accuracy .

- FTIR: Stretching frequencies for C=O (1738 cm⁻¹) and C-Br (550–600 cm⁻¹) validate functional groups .

Resolving Ambiguities:

- X-ray Crystallography: Resolves regioisomerism in cases of ambiguous NMR splitting .

- HPLC-MS: Detects trace impurities (e.g., de-brominated byproducts) with >99% purity thresholds .

How can contradictions in biological activity data for this compound be systematically addressed?

Level: Advanced

Answer:

Common Contradictions:

- Discrepancies in IC₅₀ values across studies (e.g., kinase inhibition vs. cytotoxicity assays).

Methodological Solutions:

Standardized Assay Conditions:

- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .

- Validate via dose-response curves (3 technical replicates, n ≥ 3 biological replicates).

Off-Target Profiling:

- Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

Metabolic Stability Testing:

- Assess liver microsome half-life (e.g., human CYP450 isoforms) to differentiate intrinsic activity vs. pharmacokinetic artifacts .

Case Study:

A 6-bromo analog showed conflicting cytotoxicity (IC₅₀ = 10 µM in MCF-7 vs. 25 µM in HeLa). Further analysis revealed HeLa cells overexpress efflux pumps (e.g., P-gp), requiring co-administration with verapamil to confirm target engagement .

What strategies enhance the utility of this compound in palladium-catalyzed drug discovery campaigns?

Level: Advanced

Answer:

Key Applications:

- Suzuki-Miyaura Coupling: React with boronic acids to install aryl/heteroaryl groups at C7 (e.g., for kinase inhibitor libraries) .

- Buchwald-Hartwig Amination: Introduce amino groups for solubility optimization .

Optimization Protocols:

- Ligand Screening: Use XPhos or SPhos ligands to improve coupling efficiency (yield: 70–85%) .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 h to 30 min at 100°C .

Case Study:

Coupling with 4-pyridylboronic acid yielded a derivative with 10-fold improved solubility (LogP reduced from 3.2 to 1.8) and enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.